

# Solpecainol's potential in neurological disorder research

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## Compound of Interest

Compound Name: Solpecainol

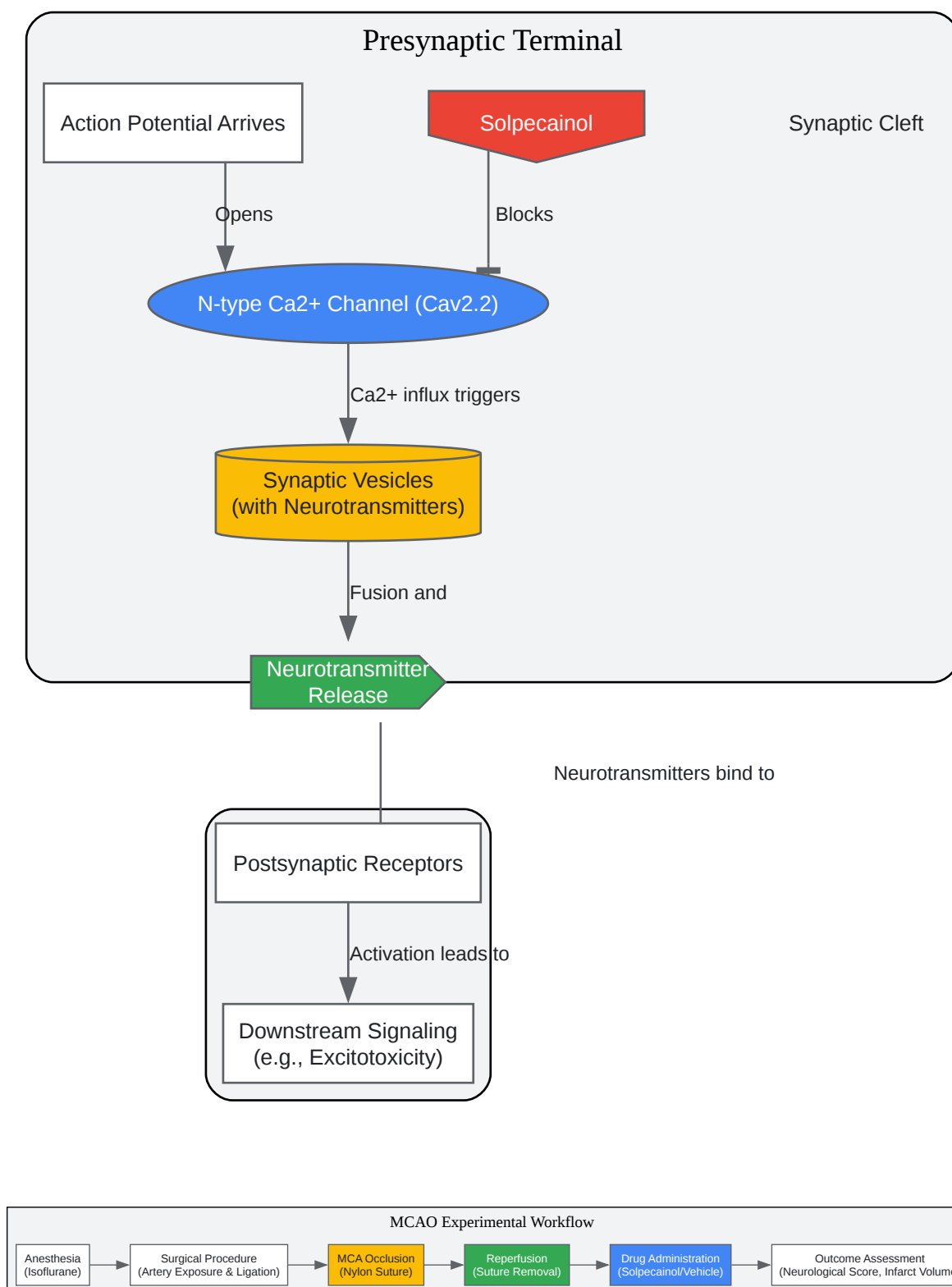
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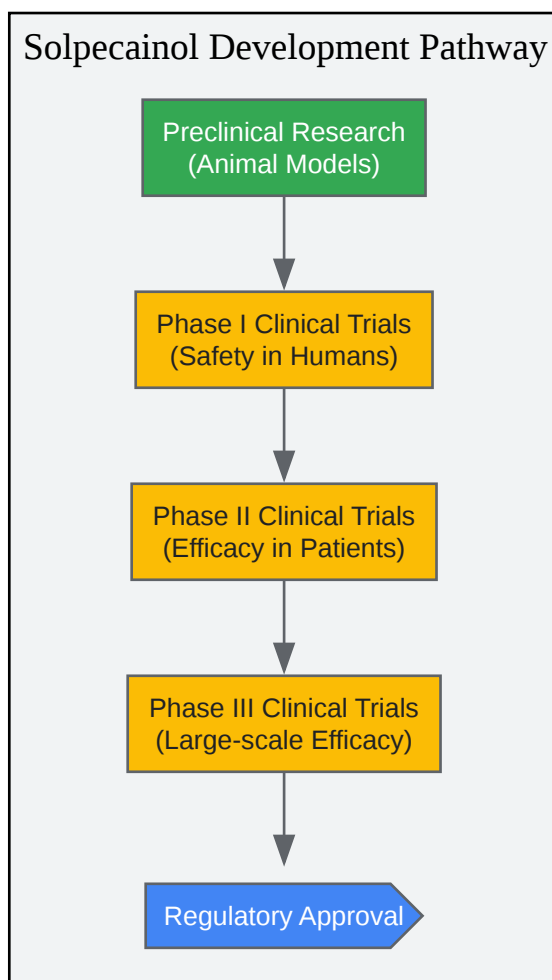
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## Mechanism of Action: N-Type Calcium Channel Blockade

**Solpecainol's** primary pharmacological activity lies in its potent and selective blockade of Cav2.2 channels, also known as N-type voltage-gated calcium channels. These channels are predominantly located on the presynaptic terminals of neurons and play a crucial role in the release of neurotransmitters. In pathological states, excessive calcium influx through these channels can lead to excitotoxicity, neuroinflammation, and neuronal death.

By inhibiting N-type calcium channels, **Solpecainol** effectively reduces the release of excitatory neurotransmitters such as glutamate, thereby preventing the cascade of events that contribute to neuronal damage. This targeted action makes **Solpecainol** a compelling candidate for conditions characterized by neuronal hyperexcitability and excitotoxic injury.





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